molecular formula C19H28N2O2S B2568454 N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide CAS No. 2034209-99-7

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide

Cat. No. B2568454
CAS RN: 2034209-99-7
M. Wt: 348.51
InChI Key: BPIPMOMNRGHPTN-UHFFFAOYSA-N
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Description

N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide, also known as MTAPA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields. In

Scientific Research Applications

Solubility and Dissolution Properties

  • Solubility Behavior : Research on related compounds, such as 2-phenylacetamide, highlights the importance of understanding solubility behavior in various solvents. Solubility studies are crucial for developing pharmaceutical formulations and for the separation and reaction processes in the chemical industry (Li, Wu, & Liang, 2019).

Synthesis Methods

  • Hydroformylation and Functionalization : The rhodium-catalyzed hydroformylation of N-substituted β-lactams, leading to the synthesis of functionalized acetamides, showcases advanced methodologies for constructing complex molecular architectures. This method can be applied to synthesize a variety of bioactive molecules and intermediates for further chemical transformations (Dekeukeleire et al., 2010).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Derivatives : Studies on derivatives of thiazole and other heterocyclic compounds show potential antimicrobial and anticancer applications. These findings suggest that modifying the structure of N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide could lead to new therapeutic agents (Darwish et al., 2014).

Green Synthesis Approaches

  • Green Chemistry : The one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives in water without the use of a catalyst is an example of green chemistry. Such environmentally friendly approaches are essential for sustainable chemical synthesis, potentially applicable to the synthesis of N-(4-(methylthio)-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl)acetamide (Rasouli et al., 2012).

properties

IUPAC Name

N-[4-methylsulfanyl-1-oxo-1-(3-phenylazepan-1-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-15(22)20-18(11-13-24-2)19(23)21-12-7-6-10-17(14-21)16-8-4-3-5-9-16/h3-5,8-9,17-18H,6-7,10-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPMOMNRGHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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